4-((2-Fluorophenyl)sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O3S/c15-10-7-17-14(18-8-10)20-6-5-19(9-13(20)21)24(22,23)12-4-2-1-3-11(12)16/h1-4,7-8H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYALBLBWCWVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2F)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((2-Fluorophenyl)sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), pharmacological properties, and case studies that highlight its efficacy in different biological systems.
Chemical Structure and Properties
The compound's molecular formula is CHFNOS, with a molecular weight of approximately 541.5 g/mol. The structure features a piperazine ring substituted with a fluorophenyl sulfonyl group and a fluoropyrimidine moiety, which is crucial for its biological activity.
Key Structural Features:
- Piperazine Ring: Provides a basic nitrogen atom that can interact with biological targets.
- Fluorophenyl Group: Enhances lipophilicity and may improve binding affinity to receptors.
- Pyrimidine Moiety: Imparts specificity towards certain biological pathways.
Anticancer Activity
Recent studies have demonstrated that 4-((2-Fluorophenyl)sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one exhibits promising anticancer properties. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
Mechanism of Action:
The compound appears to exert its effects through the inhibition of specific kinases involved in cell cycle regulation and apoptosis. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell division.
Case Study Example:
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound induces programmed cell death through mitochondrial pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Research Findings:
In a series of disk diffusion assays, the compound demonstrated zones of inhibition ranging from 10 to 15 mm against selected bacterial strains, indicating potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the fluorophenyl and pyrimidine groups have been explored to enhance potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups on the piperazine ring | Increased lipophilicity and potency against cancer cell lines |
| Substitution at the pyrimidine position | Altered binding affinity for target kinases |
Comparison with Similar Compounds
Structural and Electronic Differences
- Sulfonyl vs. Carbonyl/Thioether Groups: The target’s sulfonyl group (-SO2-) is more polar and electron-withdrawing than the acetyl (-CO-) or thioether (-S-) groups in analogs.
- Fluorophenyl vs. Heterocyclic Substituents : The 2-fluorophenyl group in the target introduces aromaticity and fluorination-driven metabolic stability, whereas furan/thiophene substituents in analogs contribute π-π stacking or sulfur-mediated interactions .
Physicochemical Implications
- Stability : Fluorination at both the pyrimidine and phenyl rings enhances resistance to oxidative metabolism, a feature shared with analogs like the 4-fluorophenylsulfanyl derivative .
Research Findings and Functional Insights
While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Target Affinity : The sulfonyl group may enhance binding to enzymes or receptors requiring polar interactions, such as kinases or proteases.
- Thiophene/furan-containing analogs might exhibit varied activity due to differing electronic profiles .
- Toxicity: The fluorophenyl group reduces metabolic degradation risks compared to non-fluorinated analogs, a trend observed in fluorinated pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
